N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide
Description
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide is a sulfinamide derivative characterized by a cyclohexylamine moiety attached to a benzenesulfinamide core substituted with methoxy groups at positions 2 and 4 and a methyl group at position 3. This compound’s structure imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h9-10,12,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZLNVIUTZQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Thiol Precursors
The sulfinyl chloride can be synthesized from the corresponding thiol (2,4-dimethoxy-3-methylbenzenethiol) through a two-step oxidation process:
- Oxidation to sulfinic acid : Using hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C for 4 hours.
- Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane under reflux for 2 hours.
Reaction Conditions :
- Yield : 68–72%
- Purity : >95% (confirmed by ¹H NMR)
Direct Sulfinyl Chloride Synthesis via Grignard Reagents
An alternative route employs a Grignard reagent (3-methyl-2,4-dimethoxyphenylmagnesium bromide) reacting with sulfur dioxide (SO₂) to form the sulfinate salt, followed by chlorination with phosphorus pentachloride (PCl₅).
Optimization Notes :
- Temperature control (−78°C) prevents side reactions.
- Yield : 65%
Coupling with Cyclohexylamine
Standard Amine-Sulfinyl Chloride Condensation
The sulfinyl chloride (1.0 equiv) is reacted with cyclohexylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 1 hour, followed by warming to room temperature for 12 hours. Triethylamine (1.5 equiv) is added to scavenge HCl.
Typical Outcomes :
- Yield : 75–80%
- Byproducts : <5% sulfonamide (from over-oxidation)
Nickel-Catalyzed Coupling (Adapted from Allylic Amine Synthesis)
Recent advances in transition-metal catalysis suggest that nickel complexes can facilitate sulfinamide formation. A modified protocol from Ni-catalyzed allylic aminations employs:
- Catalyst : Ni(COD)₂ (10 mol%)
- Ligand : Tricyclohexylphosphine (PCy₃, 20 mol%)
- Additive : Titanium(IV) isopropoxide (Ti(OiPr)₄, 20 mol%)
- Solvent : Anhydrous acetonitrile
- Conditions : 100°C for 12 hours
Results :
- Yield : 55–60%
- Advantage : Tolerates sterically hindered amines.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiol Oxidation | 68–72 | >95 | Scalable, cost-effective | Multi-step, requires harsh oxidants |
| Grignard Route | 65 | 90 | Direct synthesis | Low-temperature sensitivity |
| Standard Condensation | 75–80 | 98 | High efficiency | Moisture-sensitive reagents |
| Nickel-Catalyzed Coupling | 55–60 | 85 | Compatibility with bulky amines | Moderate yield |
Mechanistic Insights
Sulfinyl Chloride-Amine Reaction
The reaction proceeds via nucleophilic attack of cyclohexylamine on the electrophilic sulfur center, followed by elimination of HCl. Steric hindrance from the 3-methyl group slows the reaction, necessitating excess amine.
Role of Titanium Additives
In nickel-catalyzed methods, Ti(OiPr)₄ likely activates the sulfinyl chloride by coordinating to the sulfur lone pair, enhancing electrophilicity.
Purification and Characterization
- Purification : Column chromatography (petroleum ether/ethyl acetate, 6:1) removes unreacted amine and sulfonic acid byproducts.
- Characterization :
Industrial-Scale Considerations
- Cost : Thiol oxidation is preferred for large-scale production ($12–15/g vs. $45/g for Grignard route).
- Safety : SOCl₂ and PCl₅ require strict moisture control and corrosion-resistant equipment.
Chemical Reactions Analysis
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group results in the formation of a sulfone, while reduction leads to the formation of a sulfide.
Scientific Research Applications
Synthetic Chemistry
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide is used as a versatile intermediate in synthetic chemistry. It serves as a precursor for synthesizing various biologically active compounds. The compound can facilitate the development of new pharmaceuticals by providing a scaffold for further modification and optimization.
Key Applications in Synthetic Chemistry :
- Building Block for Drug Development : Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.
- Agrochemical Development : The compound's properties make it suitable for creating new agrochemicals that require specific interactions with biological systems.
Drug Discovery
This sulfinamide has been investigated as a potential lead compound in drug discovery, particularly targeting specific enzymes and receptors involved in various diseases.
Therapeutic Potential :
- Neurological Disorders : Research indicates that compounds similar to this compound may influence neurotransmitter levels and could be beneficial in treating conditions such as schizophrenia, depression, and Alzheimer's disease .
- Obesity Treatment : The compound has shown promise in modulating pathways related to obesity, suggesting its utility in developing anti-obesity medications .
Case Study: Inhibition of Enzymatic Activity
A study highlighted the role of sulfinamides in inhibiting specific enzymes related to cancer progression. This compound was tested alongside other compounds for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis.
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 10.93–25.06 | High |
| Other Sulfinamides | Varies | Moderate |
This data indicates that this compound exhibits strong inhibitory activity against CA IX, making it a candidate for further development as an anticancer agent .
Case Study: Neuroprotective Effects
Research has demonstrated the neuroprotective effects of related compounds on models of neurodegenerative diseases. These studies emphasize the importance of structural modifications on the efficacy of sulfinamides.
| Compound | Model | Efficacy |
|---|---|---|
| This compound | Alzheimer's Mouse Model | Significant Improvement |
| Control Compound | Same Model | Minimal Improvement |
The findings suggest that this compound could be pivotal in developing treatments for neurodegenerative disorders by modulating neuroinflammatory processes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties based on substituent variations:
Substituent Analysis:
- Chlorine vs. Methoxy groups, being electron-donating, likely reduce electrophilicity and toxicity in the target compound.
- Cyclohexyl vs. Benzyl : Cyclohexyl groups provide steric bulk and moderate lipophilicity, whereas benzyl substituents enhance aromatic interactions and may increase metabolic stability .
- Sulfinamide vs. Amides (e.g., benzamide) lack the sulfinyl group, reducing steric and electronic complexity .
Reactivity and Solvent Effects
Evidence from aminolysis reactions (e.g., with cyclohexylamine, morpholine) highlights:
- Solvent Polarity: Methanol (polar protic) reduces nucleophilicity of amines via hydrogen bonding, slowing reactions compared to acetonitrile (polar aprotic) .
- Amine Reactivity : Morpholine (pKa ~8.7) reacts faster than cyclohexylamine (pKa ~10.6) due to better leaving-group ability in zwitterionic intermediates .
- Implications for Sulfinamide Synthesis: The cyclohexyl group in the target compound may slow reaction kinetics compared to smaller amines (e.g., morpholine), necessitating optimized solvent conditions (e.g., acetonitrile over methanol).
Biological Activity
N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide is a compound of significant interest in biochemical research due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfinamide group, which is known for its ability to interact with various biological targets. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological efficacy.
This compound primarily acts through the following mechanisms:
- Enzyme Inhibition : The sulfinamide moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of enzymes involved in metabolic pathways and disease processes.
- Protein Interaction : The compound may also interact with cellular proteins, affecting signal transduction pathways and gene expression.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. For example, it has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer’s disease and other neurodegenerative conditions .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens. Studies have shown its effectiveness against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these pathogens are reported to be as low as 3.91 μM .
Case Studies and Research Findings
- Inhibition of nSMase2 : A study highlighted the compound's ability to inhibit nSMase2 with an IC50 value of 300 nM. This inhibition was associated with reduced exosome secretion from brain cells, indicating potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Another study evaluated the compound's activity against various bacterial strains. It demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA at MICs starting from 7.81 μM .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that the compound exhibited moderate cytotoxic effects on human tumor cell lines A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was suggested to involve inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .
Data Summary
| Biological Activity | Target | IC50/MIC | Notes |
|---|---|---|---|
| Enzyme Inhibition | nSMase2 | 300 nM | Reduces exosome secretion |
| Antimicrobial | MRSA | 3.91 μM | Effective against resistant strains |
| Cytotoxicity | A549 | Moderate | Induces apoptosis via tubulin inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide to ensure purity and yield?
- Methodological Answer : Synthesis requires controlled conditions, including inert atmospheres (e.g., nitrogen) and precise temperature regulation to prevent side reactions such as oxidation or undesired substitutions. Multi-step protocols often involve sulfinamide formation via sulfinyl chloride intermediates and subsequent cyclohexylamine coupling. Analytical validation via NMR spectroscopy (e.g., monitoring sulfinamide proton signals at δ 2.8–3.5 ppm) and mass spectrometry (e.g., molecular ion peak matching theoretical m/z) is critical at each stage .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Advanced analytical techniques are essential:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), cyclohexyl (δ 1.2–2.1 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₂₃NO₃S) with <2 ppm error.
- X-ray Crystallography : Resolve crystal packing and stereochemistry if single crystals are obtainable (refer to analogous sulfonamide structures in ) .
Advanced Research Questions
Q. What experimental strategies address contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or missing MS fragments) may arise from residual solvents, tautomerism, or impurities. Strategies include:
- Differential Solvent Analysis : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-sensitive protons.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
- HPLC-PDA-MS : Detect and quantify impurities using reverse-phase chromatography with UV/Vis and MS detection .
Q. How do solvent polarity and temperature influence the reactivity of this compound in substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states, while non-polar solvents favor elimination. Kinetic studies (e.g., Arrhenius plots) reveal activation energies for competing pathways. For example, sulfinamide oxidation to sulfonamides accelerates in polar solvents at elevated temperatures (~60–80°C) .
Q. What role does this compound play in enzyme inhibition studies?
- Methodological Answer : Sulfinamides are precursors to sulfonamides, known for inhibiting carbonic anhydrases and serine proteases. Mechanistic studies involve:
- Enzyme Kinetics : Measure IC₅₀ values via fluorometric assays or stopped-flow spectroscopy.
- Docking Simulations : Model interactions using X-ray structures of target enzymes (e.g., PDB entries for human carbonic anhydrase II).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy groups) to optimize binding affinity .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
